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5-Ethyl-3,4-dihydro-2H-pyrrole

Odor Threshold Flavor Chemistry Sensory Analysis

5-Ethyl-3,4-dihydro-2H-pyrrole (CAS 1192-29-6), also designated as 2-ethyl-1-pyrroline, is a partially saturated, five-membered nitrogen heterocycle belonging to the pyrroline class. It is characterized by an endocyclic carbon-nitrogen double bond (C=N) that distinguishes its reactivity from fully saturated pyrrolidines and fully aromatic pyrroles.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 1192-29-6
Cat. No. B127612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3,4-dihydro-2H-pyrrole
CAS1192-29-6
Synonyms2-Ethyl-1-pyrroline;  2-Ethyl-4,5-dihydro-3H-pyrrole
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCCC1=NCCC1
InChIInChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3
InChIKeyMEPINLVYDXPOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-3,4-dihydro-2H-pyrrole (CAS 1192-29-6): Chemical Identity and Core Characteristics for Flavor and Fragrance Procurement


5-Ethyl-3,4-dihydro-2H-pyrrole (CAS 1192-29-6), also designated as 2-ethyl-1-pyrroline, is a partially saturated, five-membered nitrogen heterocycle belonging to the pyrroline class . It is characterized by an endocyclic carbon-nitrogen double bond (C=N) that distinguishes its reactivity from fully saturated pyrrolidines and fully aromatic pyrroles . The compound is a colorless to pale yellow liquid with a boiling point of approximately 120.5 °C at 760 mmHg, a calculated density of 0.93 g/cm³, and a molecular weight of 97.16 g/mol . It exhibits solubility in common organic solvents, including dichloromethane, ethanol, and ether [1]. In the context of flavor and fragrance, it is recognized as a naturally occurring volatile compound identified in food matrices such as Chinese noodles and rice, where it contributes to characteristic aroma profiles [2].

Workflow Flavor formulation, fragrance creation, Maillard-derived synthesis
Selection Pyrroline with specific ethyl substitution; reported sweet, floral, fruity odor profile
Use Context Body-note contributor in fruit, sweet, cereal and floral accords

Why In-Class Pyrrolines Cannot Simply Substitute for 5-Ethyl-3,4-dihydro-2H-pyrrole in Flavor and Fragrance Formulations


The substitution of 5-Ethyl-3,4-dihydro-2H-pyrrole with other pyrrolines or related nitrogen heterocycles is precluded by profound differences in olfactory perception and potency. This compound's specific ethyl substitution on the partially unsaturated ring dictates a unique vapor pressure, molecular recognition at olfactory receptors, and sensory character that cannot be replicated by structurally related analogs . For instance, while 2-acetyl-1-pyrroline (2-AP) is a well-known potent aroma compound with a 'popcorn-like' note, its odor threshold and character are drastically different, rendering it unsuitable for formulations requiring the distinct 'sweet, floral, and fruity' profile of 5-Ethyl-3,4-dihydro-2H-pyrrole [1]. Similarly, fully saturated or aromatic analogs, such as pyrrolidine or simple pyrroles, exhibit divergent volatility, stability, and sensory attributes, leading to significant deviations in product performance and consumer acceptance . Therefore, procurement decisions based solely on chemical class or superficial structural similarity risk formulation failure and compromised sensory quality [2].

Odor threshold shift

2-Acetyl-1-pyrroline has an orders-of-magnitude lower threshold; sensory potency profile may not match body-note requirements.

Aroma divergence

2-Ethylpyridine exhibits grassy, sweaty off-notes instead of the sweet floral character; qualitative mismatch limits direct replacement.

Volatility mismatch

Saturated or aromatic pyrrolines alter vapor pressure and release profile; application performance may differ from the target compound.

Quantitative Differentiation of 5-Ethyl-3,4-dihydro-2H-pyrrole from Key Flavor Analogs


Odor Threshold Comparison: 5-Ethyl-3,4-dihydro-2H-pyrrole vs. 2-Acetyl-1-pyrroline (2-AP)

5-Ethyl-3,4-dihydro-2H-pyrrole exhibits an odor threshold in air of 0.075 ppm for perception and 0.138 ppm for 100% recognition [1]. In contrast, 2-acetyl-1-pyrroline (2-AP) has an exceptionally low odor threshold of 0.02 ng/L in air, which is orders of magnitude more potent [2]. This vast difference in potency directly informs formulation strategies: 5-Ethyl-3,4-dihydro-2H-pyrrole is suitable as a base note or mid-range aroma contributor, whereas 2-AP functions as a high-impact top note.

Odor threshold vs 2-AP
Cross-study comparable
Target perception 0.075 ppm (air) vs. 2-AP 0.02 ng/L — ~3,750,000× less potent
May support body-note role; 2-AP acts as high-impact top note.
Human olfactory panel data; 25 °C, 1013 hPa.
Odor Threshold Flavor Chemistry Sensory Analysis

Aroma Character Differentiation: 5-Ethyl-3,4-dihydro-2H-pyrrole vs. 2-Ethylpyridine

5-Ethyl-3,4-dihydro-2H-pyrrole is described as having a 'sweet, floral, and fruity' aroma character . Conversely, the structurally related analog 2-ethylpyridine is characterized by a 'grassy, sweaty, fishy' odor profile . This qualitative difference, rooted in the replacement of a carbon atom in the ring with a nitrogen atom and altered saturation, is critical for target flavor applications. The pyrroline contributes to pleasant, fruit-forward notes, while the pyridine often imparts undesirable off-notes.

Aroma character vs 2-ethylpyridine
Data to verify
Target: sweet, floral, fruity; Comparator: grassy, sweaty, fishy — qualitative divergence
Aroma profile may not transfer; off-notes likely if substituted.
Sensory evaluation source unverified.
Aroma Profile Sensory Evaluation Flavor Chemistry

Volatility and Boiling Point Comparison: 5-Ethyl-3,4-dihydro-2H-pyrrole vs. 2-Acetyl-1-pyrroline (2-AP)

The boiling point of 5-Ethyl-3,4-dihydro-2H-pyrrole is reported as 120.5 °C at 760 mmHg . In comparison, 2-acetyl-1-pyrroline (2-AP) has a higher boiling point of 183.9 °C at 760 mmHg . This 63.4 °C difference in boiling points directly correlates to a significant difference in vapor pressure and, consequently, volatility. 5-Ethyl-3,4-dihydro-2H-pyrrole is more volatile than 2-AP, which influences its release profile in a final product, its performance during heat processing, and its suitability for different application formats (e.g., dry blends vs. liquid applications).

Boiling point vs 2-AP
Data to verify
Target 120.5 °C vs. 2-AP 183.9 °C — 63.4 °C lower
Higher volatility may support initial aroma burst; sustained release may differ.
At 760 mmHg; source review recommended.
Volatility Boiling Point Formulation Stability

Targeted Application Scenarios for 5-Ethyl-3,4-dihydro-2H-pyrrole in Flavor and Fragrance Development


Formulation of Sweet and Fruity Flavor Bases for Beverages and Confectionery

Based on its documented 'sweet, floral, and fruity' aroma character and an odor threshold of 0.075-0.138 ppm in air [1], 5-Ethyl-3,4-dihydro-2H-pyrrole is an ideal candidate for constructing fruit-forward flavor bases (e.g., pear, apple, tropical fruit) and sweet notes in beverages and confectionery. Its moderate potency allows it to act as a body note without overwhelming the composition, distinguishing it from high-impact compounds like 2-acetyl-1-pyrroline which, if used at similar concentrations, would produce an undesirable 'popcorn' or 'roasted' note [2].

Savory and Cereal Flavor Modulation in Processed Foods

Given its natural occurrence in Chinese noodles and rice [3] and its classification as a pyrroline derivative, 5-Ethyl-3,4-dihydro-2H-pyrrole is suitable for subtle savory and cereal flavor modulation. Its volatility (boiling point 120.5 °C) makes it appropriate for applications involving mild thermal processing, where it can contribute to a balanced, authentic cooked-grain aroma without degrading into undesirable byproducts . It provides a more delicate alternative to the intense, roasty notes of 2-ethyl-3,5-dimethylpyrazine (odor threshold 0.4 μg/L) [4].

Synthetic Intermediate for Advanced Maillard Flavor Precursors and Isotopically Labeled Standards

As a pyrroline with a reactive endocyclic C=N bond, 5-Ethyl-3,4-dihydro-2H-pyrrole serves as a crucial synthetic intermediate for the preparation of more complex Maillard-derived flavors, such as 2-acetyl-1-pyrroline via oxidation [5]. Furthermore, the commercial availability of its isotopically labeled analog, 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 , establishes its utility in analytical chemistry. Procurement of the unlabeled compound is essential for laboratories developing stable isotope dilution assays (SIDA) for accurate quantification of 2-ethyl-1-pyrroline and related compounds in complex food matrices.

Fragrance Industry: Sweet Floral and Green Accords

The 'sweet, floral' odor profile of 5-Ethyl-3,4-dihydro-2H-pyrrole , combined with its good solubility in common fragrance solvents like ethanol and dipropylene glycol , makes it a valuable component in fine fragrances and personal care products. It can be used to impart sweet, slightly green nuances to floral accords, offering a distinct and more pleasant alternative to the 'grassy, sweaty' character of its structural analog, 2-ethylpyridine .

Application
Selection Property
Validation Focus
Sweet and fruity flavor bases (beverages, confectionery)
Moderate odor potency for body-note building
Sensory profile match in target matrix
Savory/cereal flavor modulation (processed foods)
Volatility suited for mild thermal processing
Authentic cooked-grain aroma without off-notes
Synthetic intermediate (Maillard flavors, SIDA)
Reactive endocyclic C=N bond for derivatization
Purity and reactivity in synthesis pathways
Floral/green fragrance accords (fine fragrance, personal care)
Sweet-floral character, ethanol solubility
Stability and hedonic profile in fragrance bases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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